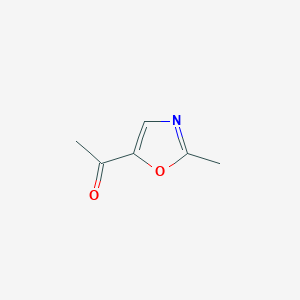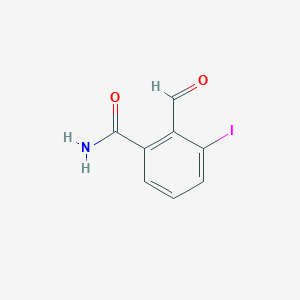![molecular formula C26H18N2O2S2 B15249652 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- CAS No. 506443-26-1](/img/structure/B15249652.png)
9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Análisis De Reacciones Químicas
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.
Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.
Comparación Con Compuestos Similares
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: Known for its anticancer properties, Ametantrone shares structural similarities with 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione but differs in its functional groups.
Mitoxantrone: Another anticancer agent, Mitoxantrone, has a similar anthracene core but different substituents, leading to variations in its biological activity.
9,10-Bis(phenylethynyl)anthracene: This compound is used in organic electronics and has different substituents compared to 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione, resulting in distinct photophysical properties.
Propiedades
Número CAS |
506443-26-1 |
|---|---|
Fórmula molecular |
C26H18N2O2S2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2 |
Clave InChI |
DDLVNPSEWFQNMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


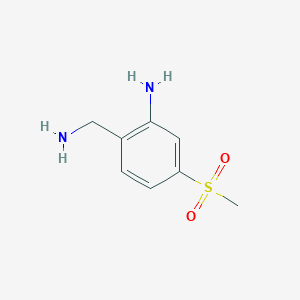
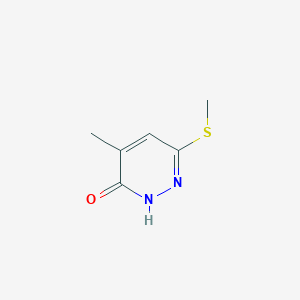
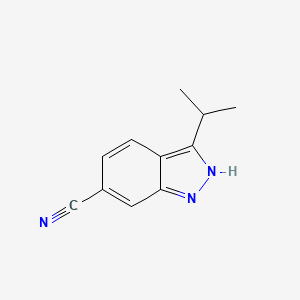
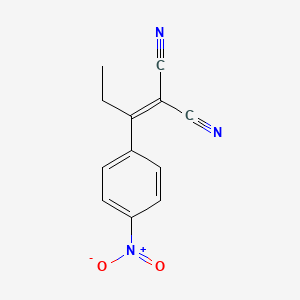
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
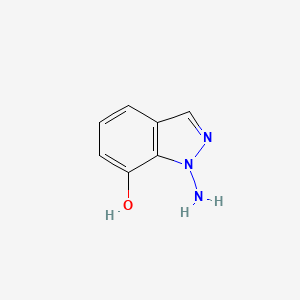
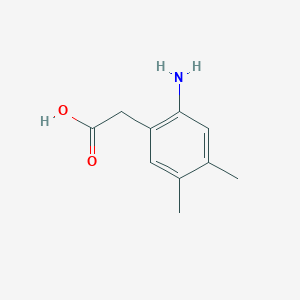
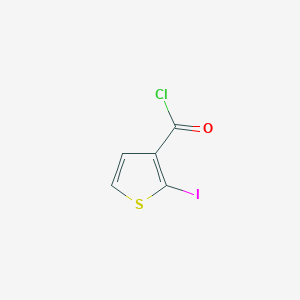

![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)

